molecular formula C12H13N3O4S B2523156 N-(morpholine-4-carbothioyl)-4-nitrobenzamide CAS No. 58415-37-5

N-(morpholine-4-carbothioyl)-4-nitrobenzamide

Cat. No.: B2523156
CAS No.: 58415-37-5
M. Wt: 295.31
InChI Key: KBQNYCRXGJDAIJ-UHFFFAOYSA-N
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Description

N-(morpholine-4-carbothioyl)-4-nitrobenzamide, with the molecular formula C12H13N3O4S and a molecular weight of 295.31 g/mol, is a specialized thiourea derivative of significant interest in chemical and biological research . This compound crystallizes in a triclinic crystal system and features a morpholine ring that adopts a chair conformation, with the nitro group slightly twisted from the plane of the benzene ring . In the field of coordination chemistry, it serves as a versatile ligand for transition metals such as cobalt, nickel, and copper. Its structure contains sulfur, nitrogen, and oxygen electron donors, providing multiple bonding possibilities with metal ions, which is valuable for the synthesis of novel metal complexes . Thiourea derivatives like this one are also known for a wide spectrum of biological and agrochemical activities. Research indicates potential for anticancer, antifungal, and antibacterial activities, making them interesting subjects for pharmaceutical and agricultural development . The compound is prepared by reacting 4-nitrobenzoyl chloride with ammonium thiocyanate, followed by morpholine, often using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to enhance the product yield . This product is strictly for research purposes and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(morpholine-4-carbothioyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c16-11(9-1-3-10(4-2-9)15(17)18)13-12(20)14-5-7-19-8-6-14/h1-4H,5-8H2,(H,13,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQNYCRXGJDAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(morpholine-4-carbothioyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with morpholine-4-carbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The thiourea group (-NHC(S)NH-) enables coordination with transition metals, acting as:

  • Monodentate ligand : Binds via the sulfur atom .

  • Bidentate ligand : Coordinates through both sulfur and oxygen/nitrogen atoms (amide group) .

Applications :

  • Metal complexes (e.g., Cu(II), Ni(II)) derived from similar acylthioureas exhibit antimicrobial and catalytic activities .

Conformational Features

  • Nitro group : Twisted by 6.58° from the benzene ring plane .

  • Morpholine ring : Adopts a chair conformation, enhancing steric stability .

Electronic Effects

  • The electron-withdrawing nitro group increases the electrophilicity of the benzamide moiety, facilitating nucleophilic substitution or reduction reactions .

Intermolecular Interactions and Reactivity

The crystal structure reveals stabilizing interactions critical for reactivity:

Table 1: Key Intermolecular Interactions

Interaction TypeParticipantsGeometry ParametersRole
N–H⋯O Hydrogen BondN2–H2N⋯O4Distance: ~2.8–3.0 ÅLinks molecules into chains
π–π StackingBenzene ringsCentroid distance: 3.8301 ÅStabilizes 3D crystal packing
C–H⋯π InteractionC8–H8⋯C6 ringH⋯centroid: 3.454 ÅEnhances molecular aggregation

These interactions influence solubility, melting point, and solid-state reactivity .

Thermal and Chemical Stability

  • Thermal stability : Stable under reflux conditions in acetone (boiling point ~56°C) .

  • Acid stability : Resists decomposition during work-up with dilute HCl .

Reduction of Nitro Group

The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or via Sn/HCl, forming N-(morpholine-4-carbothioyl)-4-aminobenzamide—a precursor for azo dyes or pharmaceuticals .

Nucleophilic Substitution

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Thiourea derivatives, including N-(morpholine-4-carbothioyl)-4-nitrobenzamide, have demonstrated a range of biological activities. Research indicates that these compounds exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that thiourea derivatives can act as effective antibacterial and antifungal agents, which is crucial in the development of new antimicrobial therapies .

Antiviral Properties
The compound has also been investigated for its antiviral activity. It has been reported as a potential inhibitor of herpes viruses, including human cytomegalovirus and herpes simplex virus. The mechanism involves interference with viral replication, making it a candidate for further development in antiviral drug formulation .

Anticancer Potential
Research has indicated that this compound and similar compounds may possess anticancer properties. Studies have explored their efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Analytical Chemistry Applications

Metal Ion Detection
this compound serves as a selective reagent for the detection of transition metals in complex matrices. Its thiourea functionality allows it to form stable complexes with metal ions, facilitating their analysis through spectroscopic methods. This application is particularly useful in environmental monitoring and quality control in pharmaceuticals .

Coordination Chemistry

Ligand Properties
The compound's structure allows it to function as a ligand in coordination chemistry. Its ability to coordinate with transition metals enhances its potential use in developing metal complexes with improved biological activities. Research indicates that such complexes can exhibit enhanced properties compared to their non-coordinated counterparts, making them suitable for various applications in catalysis and material science .

Case Studies

StudyFindingsApplication
Saeed et al. (2010)Demonstrated anticancer activity against several cancer cell linesMedicinal Chemistry
Arslan et al. (2003)Reported selective detection of cobalt and nickel using thiourea derivativesAnalytical Chemistry
EP 1137632 B1Highlighted antiviral activity against herpes virusesMedicinal Chemistry

Mechanism of Action

The mechanism of action of N-(morpholine-4-carbothioyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and carbothioyl group contribute to the compound’s ability to interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Mechanochemical methods (e.g., ball milling) are preferred for solvent-free, scalable production of nitrobenzamide derivatives , whereas industrial-grade compounds like N-((4-morpholinophenyl)carbamothioyl)-4-nitrobenzamide prioritize high yield (67–82%) and purity .

Analytical Characterization

  • Mass Spectrometry :

    • Fragmentation pathways (e.g., NH-C(O) bond cleavage) generate characteristic ions like m/z 150 (4-nitrobenzoyl) and m/z 181 (diphenylethyl cation) in analogues, aiding structural confirmation .
    • High-resolution mass spectrometry (HRMS) with <2 ppm error validates fragment identities in thioamide-containing compounds .
  • Thermal Properties :

    • Melting points for nitrobenzamides range widely (139–207°C), influenced by substituent bulk and crystallinity .

Biological Activity

N-(morpholine-4-carbothioyl)-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, synthesis, and biological effects, supported by case studies and research findings.

Structural Characteristics

The compound has the molecular formula C12H13N3O4SC_{12}H_{13}N_{3}O_{4}S and features a morpholine ring, a nitro group, and a carbothioyl moiety. The morpholine ring adopts a chair conformation, while the nitro group is slightly twisted from the benzene plane, which may influence its biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with morpholine in the presence of ammonium thiocyanate and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The process includes refluxing the reactants in anhydrous acetone, followed by purification through crystallization .

Anticoagulant Properties

One of the most significant areas of research concerning this compound is its anticoagulant activity. Studies indicate that this compound acts as an inhibitor of activated factor X (FXa), which plays a crucial role in the coagulation cascade. The inhibition of FXa can prevent thrombus formation, making this compound a candidate for treating thromboembolic disorders .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticoagulantPotent FXa inhibitorInhibition of thrombin formation via FXa pathway
AntimicrobialModerate activity against bacteriaDisruption of bacterial cell wall synthesis
CytotoxicitySelective against cancer cellsInduction of apoptosis in specific cancer cell lines

Antimicrobial Activity

Research has also shown that this compound exhibits moderate antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in disrupting cell wall synthesis, which is vital for bacterial survival .

Cytotoxic Effects

In vitro studies suggest that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death . Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Anticoagulant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in thrombus formation compared to controls. This supports its potential use as an oral anticoagulant .
  • Cytotoxicity Evaluation : In a controlled laboratory setting, researchers treated various cancer cell lines with this compound and observed dose-dependent cytotoxic effects. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic: What are the standard synthetic protocols for preparing N-(morpholine-4-carbothioyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a morpholine-4-carbothioyl derivative with 4-nitrobenzoyl chloride via a nucleophilic acyl substitution reaction. A Schotten-Baumann approach is commonly employed, where the amine (e.g., morpholine-4-carbothioamide) reacts with the acyl chloride in dichloromethane or THF, with triethylamine as a base to neutralize HCl byproducts . Key optimizations include:

  • Temperature control : Room temperature (20–25°C) to prevent side reactions like hydrolysis of the acyl chloride.
  • Stoichiometry : A 1:1 molar ratio of amine to acyl chloride, with a slight excess of base (1.2–1.5 equivalents).
  • Purification : Short-column chromatography on neutral Al₂O₃ or silica gel to isolate the product in >85% yield .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Comprehensive characterization requires:

  • ¹H/¹³C NMR : To confirm the amide bond formation (δ ~8.9–9.0 ppm for NH in DMSO-d₆) and aromatic nitro group signals (AA’BB’ splitting at δ ~8.3–8.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS/MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways, such as cleavage of the thioamide bond .
  • UV-Vis Spectroscopy : Absorption maxima near 240–290 nm due to the nitrobenzamide chromophore .

Advanced: How does the thioamide group in this compound influence its reactivity and biological activity compared to analogous carboxamides?

The thioamide (C=S) group introduces distinct electronic and steric effects:

  • Electronic Effects : Increased electron-withdrawing character enhances electrophilicity at the carbonyl carbon, potentially improving interactions with nucleophilic residues in enzyme active sites .
  • Hydrogen Bonding : Reduced H-bond acceptor capacity compared to carboxamides (C=O), altering binding affinities in biological targets .
  • Metabolic Stability : Thioamides resist enzymatic hydrolysis more effectively than carboxamides, as shown in comparative stability assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in:

  • Purity : Impurities >5% (e.g., unreacted starting materials) can skew bioassay results. Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
  • Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) by controlling variables like serum concentration (e.g., 10% FBS) and incubation time (24–48 hrs) .
  • Structural Confirmation : Re-evaluate ambiguous compounds via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomerism .

Advanced: What computational strategies are effective for predicting the binding modes of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS4) to model interactions with kinases or GPCRs. Prioritize docking grids centered on conserved catalytic residues .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and nitro group orientation to correlate structure with activity .

Advanced: What in vitro assays are recommended for evaluating the neuropharmacological potential of this compound?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-SR 48,968 for neurokinin-2 receptors) to measure Ki values .
  • Cellular Uptake : Fluorescence microscopy with labeled derivatives (e.g., BODIPY conjugates) to assess blood-brain barrier permeability .
  • Enzyme Inhibition : Fluorogenic substrates (e.g., Z-Gly-Pro-AMC) for peptidase activity screening .

Advanced: How can degradation pathways of this compound be analyzed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS to identify products (e.g., morpholine ring-opening or nitro group reduction) .
  • Photostability Testing : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photooxidation products .

Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

  • Plasma Protein Binding : Equilibrium dialysis to measure % bound to albumin/α₁-acid glycoprotein .
  • Metabolic Stability : Liver microsome assays (human/rat) to calculate intrinsic clearance (Clₜₙₜ) .
  • Caco-2 Permeability : Assess intestinal absorption potential with apparent permeability coefficients (Pₐₚₚ >1 ×10⁻⁶ cm/s indicates high absorption) .

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